molecular formula C15H24N4O2 B2996126 N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-14-5

N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2996126
CAS RN: 2034440-14-5
M. Wt: 292.383
InChI Key: ALHAVVTWPRSLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely used in the pharmaceutical industry for drug discovery . They have unique structural features and an electron-rich environment, allowing them to bind to a variety of therapeutic targets and exhibit a broad spectrum of bioactivities .


Synthesis Analysis

Imidazole and benzimidazole compounds can be synthesized using various methods. For instance, one method involves the reaction of glyoxal and formaldehyde in ammonia . Another method involves a coupling reaction between imidazoles-5-carbonyl chloride and amino benzophenones .


Molecular Structure Analysis

The imidazole ring is a five-membered heterocyclic moiety that consists of three carbon atoms, two nitrogen atoms, and four hydrogen atoms . The benzimidazole ring is a six-membered bicyclic heteroaromatic compound in which a benzene ring is fused to the 4- and 5-positions of an imidazole ring .


Chemical Reactions Analysis

Imidazole and benzimidazole compounds can undergo various chemical reactions. For example, they can form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity .


Physical And Chemical Properties Analysis

Imidazole and benzimidazole compounds have unique physical and chemical properties due to their special structural features. For instance, they have high porosity, high surface area, and exceptional thermal and chemical stability .

Scientific Research Applications

Neurodegenerative Disease Research

There is ongoing research into the use of imidazole derivatives as selective inhibitors of enzymes linked to neurodegenerative diseases. This compound, in particular, may hold promise in the development of treatments for conditions such as Alzheimer’s and Parkinson’s disease .

Mechanism of Action

The mechanism of action of imidazole and benzimidazole compounds depends on their specific structure and the target they interact with. For example, some imidazole derivatives have been found to inhibit the formation of β-hematin in vitro .

Safety and Hazards

The safety and hazards of imidazole and benzimidazole compounds depend on their specific structure. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds for detailed information .

Future Directions

The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry. Future research may focus on designing novel and potent imidazole- and benzimidazole-containing drugs .

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c20-15(12-2-3-13-14(10-12)18-11-17-13)16-4-1-5-19-6-8-21-9-7-19/h11-12H,1-10H2,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHAVVTWPRSLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NCCCN3CCOCC3)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-morpholinopropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

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